molecular formula C10H11NOS B8674613 (4-hydroxy-2,3,5-trimethylphenyl)thiocyanate

(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate

Cat. No. B8674613
M. Wt: 193.27 g/mol
InChI Key: VPXQNBOROMCRTG-UHFFFAOYSA-N
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Patent
US07576094B2

Procedure details

A solution of 2,3,6-trimethyl-4-thiocyanato-phenol (45.7 g, 237 mmol) in anhydrous THF (300 mL) was added to a suspension of LiAlH4 (9.09 g) in anhydrous THF (600 mL) stirred at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 15 h. It was subsequently quenched with THF, followed by H2O and 0.5 M aq. HCl. Extraction with EtOAc (3×) was followed by washing the collected organic fractions with brine, drying over Na2SO4 and solvent evaporation. Column chromatography (SiO2: hexane:EtOAc, 9:1 v/v) yielded 4-mercapto-2,3,6-trimethyl-phenol as a white solid (32 g).
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
9.09 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([S:9]C#N)[CH:5]=[C:4]([CH3:12])[C:3]=1[OH:13].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[SH:9][C:6]1[CH:5]=[C:4]([CH3:12])[C:3]([OH:13])=[C:2]([CH3:1])[C:7]=1[CH3:8] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
45.7 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1C)SC#N)C)O
Name
Quantity
9.09 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
It was subsequently quenched with THF
EXTRACTION
Type
EXTRACTION
Details
Extraction with EtOAc (3×)
WASH
Type
WASH
Details
by washing the collected organic fractions with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over Na2SO4 and solvent evaporation

Outcomes

Product
Name
Type
product
Smiles
SC1=C(C(=C(C(=C1)C)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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